
2-(1H-Imidazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-5-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-5-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a piperazine derivative under suitable conditions. For example, the reaction of 1-(2-bromoethyl)imidazole with piperazine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Both the imidazole and piperazine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted imidazole and piperazine derivatives.
Scientific Research Applications
2-(1H-Imidazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-5-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can provide additional binding sites and flexibility .
Comparison with Similar Compounds
Similar Compounds
1-(2-Imidazolyl)piperazine: Similar structure but with the imidazole ring attached at a different position.
2-(1H-Imidazol-4-yl)piperazine: Similar structure but with the imidazole ring attached at the 4-position.
1-(2-Pyridyl)piperazine: Contains a pyridine ring instead of an imidazole ring.
Uniqueness
2-(1H-Imidazol-5-yl)piperazine is unique due to the specific positioning of the imidazole ring, which can influence its binding properties and reactivity. This positioning can result in different biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)piperazine |
InChI |
InChI=1S/C7H12N4/c1-2-10-6(3-8-1)7-4-9-5-11-7/h4-6,8,10H,1-3H2,(H,9,11) |
InChI Key |
BJGJVAIOBYPYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
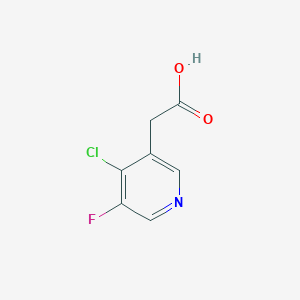
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)
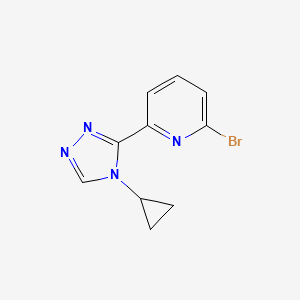
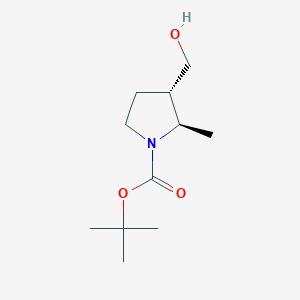
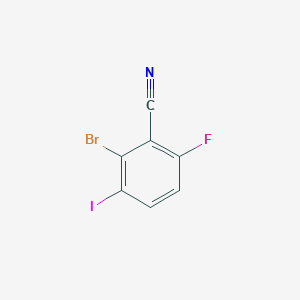

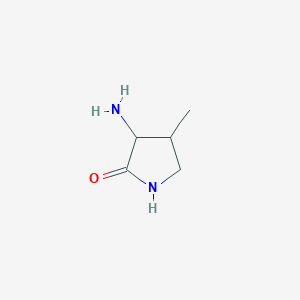


![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)


